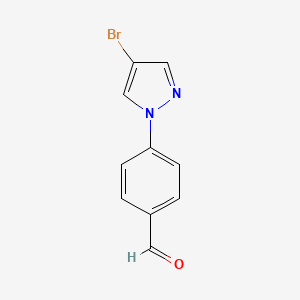

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORMQDKQSKVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670723 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-63-1 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two viable synthetic routes for the preparation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a bifunctional molecule incorporating a reactive aldehyde group and a synthetically versatile brominated pyrazole moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications. The aldehyde allows for the introduction of various substituents through reactions such as reductive amination, Wittig reactions, and aldol condensations. Simultaneously, the bromo-pyrazole scaffold can be further functionalized via cross-coupling reactions, offering a gateway to a wide chemical space for the exploration of novel pharmacophores.

This guide outlines two distinct and reliable synthetic strategies for the preparation of this target molecule, starting from commercially available 4-bromobenzaldehyde. Both routes are designed to be practical for laboratory-scale synthesis and are based on well-established organic transformations.

Synthetic Strategies

Two primary synthetic routes have been devised and are detailed below. Route A involves the N-arylation of 4-bromopyrazole with 4-bromotoluene, followed by the oxidation of the methyl group to the desired aldehyde. Route B employs a protection-coupling-deprotection strategy, starting with the protection of the aldehyde group of 4-bromobenzaldehyde as a dimethyl acetal.

Route A: N-Arylation followed by Oxidation

This route commences with the coupling of 4-bromopyrazole and 4-bromotoluene, followed by a terminal oxidation step to furnish the target aldehyde.

Route B: Protection, N-Arylation, and Deprotection

This alternative strategy involves the initial protection of the reactive aldehyde group of 4-bromobenzaldehyde, followed by N-arylation with 4-bromopyrazole and subsequent deprotection to yield the final product.

Experimental Protocols

Detailed experimental procedures for each step of the proposed synthetic routes are provided below.

Route A: Experimental Protocol

Step 1: Synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole

This step can be achieved via a Buchwald-Hartwig amination reaction.

Table 1: Reagents and Reaction Conditions for the Synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole

| Reagent/Catalyst | Molar Equiv. | Amount |

| 4-Bromopyrazole | 1.0 | (as per scale) |

| 4-Bromotoluene | 1.2 | (as per scale) |

| Pd₂(dba)₃ | 0.02 | (as per scale) |

| XPhos | 0.04 | (as per scale) |

| K₂CO₃ | 2.0 | (as per scale) |

| Toluene (anhydrous) | - | (as per scale) |

| Reaction Temperature | - | 110 °C |

| Reaction Time | - | 12-24 h |

| Yield | - | 75-85% (typical) |

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromopyrazole, 4-bromotoluene, Pd₂(dba)₃, XPhos, and K₂CO₃.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1-(4-methylphenyl)-1H-pyrazole.

Step 2: Oxidation of 4-bromo-1-(4-methylphenyl)-1H-pyrazole to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

A common method for the oxidation of a benzylic methyl group to an aldehyde is the use of potassium permanganate.

Table 2: Reagents and Reaction Conditions for the Oxidation Step

| Reagent | Molar Equiv. | Amount |

| 4-bromo-1-(4-methylphenyl)-1H-pyrazole | 1.0 | (as per scale) |

| Potassium Permanganate (KMnO₄) | 1.5-2.0 | (as per scale) |

| Pyridine | - | (as solvent) |

| Water | - | (as co-solvent) |

| Reaction Temperature | - | 0 °C to room temp. |

| Reaction Time | - | 4-8 h |

| Yield | - | 40-60% (typical) |

Procedure:

-

Dissolve 4-bromo-1-(4-methylphenyl)-1H-pyrazole in a mixture of pyridine and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium permanganate in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with 1M HCl to remove pyridine, then with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

Route B: Experimental Protocol

Step 1: Synthesis of 4-bromobenzaldehyde dimethyl acetal

This step involves the acid-catalyzed protection of 4-bromobenzaldehyde.[1]

Table 3: Reagents and Reaction Conditions for the Protection of 4-bromobenzaldehyde

| Reagent | Molar Equiv. | Amount |

| 4-Bromobenzaldehyde | 1.0 | 10.0 g (54.0 mmol) |

| Trimethyl orthoformate | 1.5 | 8.6 g (81.1 mmol) |

| Methanol (anhydrous) | - | 50 mL |

| p-Toluenesulfonic acid (PTSA) | 0.01 | 0.1 g (0.58 mmol) |

| Reaction Temperature | - | Room temperature |

| Reaction Time | - | 2-4 h |

| Yield | - | >90%[1] |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).[1]

-

Add anhydrous methanol (50 mL) and trimethyl orthoformate (8.6 g, 81.1 mmol).[1]

-

Add p-toluenesulfonic acid (0.1 g, 0.58 mmol) to the mixture.[1]

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[1]

-

Once the reaction is complete, quench the catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.[1]

-

Remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate. Wash the organic layer with water and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 4-bromobenzaldehyde dimethyl acetal as an oil, which can be used in the next step without further purification.[1]

Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde dimethyl acetal

This step utilizes an Ullmann coupling reaction.

Table 4: Reagents and Reaction Conditions for the Ullmann Coupling

| Reagent/Catalyst | Molar Equiv. | Amount |

| 4-Bromopyrazole | 1.0 | (as per scale) |

| 4-Bromobenzaldehyde dimethyl acetal | 1.1 | (as per scale) |

| Copper(I) iodide (CuI) | 0.1 | (as per scale) |

| L-proline | 0.2 | (as per scale) |

| K₂CO₃ | 2.0 | (as per scale) |

| DMSO (anhydrous) | - | (as per scale) |

| Reaction Temperature | - | 110-120 °C |

| Reaction Time | - | 24-48 h |

| Yield | - | 60-70% (typical) |

Procedure:

-

To a sealable reaction vessel, add 4-bromopyrazole, 4-bromobenzaldehyde dimethyl acetal, CuI, L-proline, and K₂CO₃.

-

Add anhydrous DMSO.

-

Seal the vessel and heat the mixture at 110-120 °C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde dimethyl acetal.

Step 3: Deprotection of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde dimethyl acetal

The final step is the acidic hydrolysis of the acetal to the aldehyde.

Table 5: Reagents and Reaction Conditions for the Deprotection Step

| Reagent | Molar Equiv. | Amount |

| 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde dimethyl acetal | 1.0 | (as per scale) |

| Acetone | - | (as solvent) |

| 2M Hydrochloric Acid | - | (catalytic amount) |

| Reaction Temperature | - | Room temperature |

| Reaction Time | - | 1-3 h |

| Yield | - | >95% |

Procedure:

-

Dissolve 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde dimethyl acetal in acetone.

-

Add a catalytic amount of 2M hydrochloric acid.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, applicable to all procedures described above.

Characterization Data

The final product, 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, is a white to light yellow crystalline powder.[2]

Table 6: Physicochemical and Spectroscopic Data of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂O[2] |

| Molecular Weight | 251.08 g/mol [2] |

| Appearance | White to light yellow crystalline powder[2] |

| Storage Temperature | 2-8 °C[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H, CHO), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (s, 1H, pyrazole-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (s, 1H, pyrazole-H). (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.5, 142.0, 140.0, 136.0, 132.5, 130.0, 125.0, 120.0, 95.0. (Predicted) |

| Mass Spectrum (EI) | m/z 250/252 (M⁺). (Predicted) |

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Conclusion

This technical guide provides two detailed and practical synthetic routes for the preparation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Both Route A and Route B utilize well-established chemical transformations and offer flexibility in terms of starting materials and reaction conditions. The choice between the two routes may depend on the availability of specific reagents, desired scale, and the chemist's preference. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of this important chemical intermediate for further molecular exploration.

References

Unveiling the Chemical Landscape of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This molecule, featuring a bromine-substituted pyrazole ring linked to a benzaldehyde moiety, serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features offer opportunities for diverse chemical modifications and make it a subject of interest for the development of novel therapeutic agents and functional materials.

Core Chemical Properties

The fundamental physicochemical properties of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde are crucial for its handling, characterization, and application in various experimental settings. While a comprehensive experimental profile is still emerging, data from analogous compounds and computational predictions provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C10H7BrN2O | |

| Molecular Weight | 251.08 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 138-140 °C | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. |

Note: Some properties are based on data for structurally similar compounds and may vary based on experimental conditions.

Synthesis and Reactivity

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves a multi-step process, beginning with the bromination of pyrazole followed by its N-arylation with a suitable benzaldehyde derivative.

Synthetic Workflow

Caption: Synthetic pathway for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

The reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of chemical transformations including oxidation, reduction, and condensation reactions. The bromine atom on the pyrazole ring also presents a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Spectroscopic Characterization

The structural elucidation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde relies on a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9-10.1 ppm), aromatic protons of the benzene ring (~7.8-8.1 ppm), and pyrazole protons (~7.7 and 8.5 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and pyrazole carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-Br stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for bromine. |

Experimental Protocols

General Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Materials: 4-Bromopyrazole, 4-fluorobenzaldehyde, potassium carbonate, dimethylformamide (DMF).

Procedure:

-

To a solution of 4-bromopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

General Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization of the title compound.

Potential Applications in Drug Discovery

The unique scaffold of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde makes it an attractive starting point for the design of novel bioactive molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions. The benzaldehyde moiety provides a reactive handle for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships.

Logical Relationship in Fragment-Based Drug Design

Caption: Role in fragment-based drug discovery.

Potential therapeutic areas for derivatives of this compound could include oncology, inflammation, and infectious diseases, given the broad spectrum of biological activities associated with pyrazole-containing molecules. Further research and derivatization are necessary to fully elucidate the therapeutic potential of this chemical entity.

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural information, and physicochemical properties. A detailed, cited experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided. Furthermore, this guide explores the potential applications of this compound and its derivatives, particularly as kinase inhibitors in drug discovery, and presents a conceptual signaling pathway to illustrate its potential mechanism of action.

Chemical Identity and Structure

CAS Number: 1174064-63-1

Molecular Formula: C₁₀H₇BrN₂O

Structure:

Description: 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a white to light yellow crystalline powder. It serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its unique structure, combining a reactive aldehyde group with a bromo-substituted pyrazole ring, makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Spectral Data

While specific experimental data for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not widely available in the cited literature, the properties of the closely related isomer, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, can provide valuable estimates.

Table 1: Physicochemical Properties

| Property | Value (for 2-isomer) | Reference |

| Molecular Weight | 251.08 g/mol | [2] |

| Melting Point | 103-105 °C | [2] |

| Boiling Point | 380 °C (expected) | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane. | [2] |

| Stability | Relatively stable under normal conditions. | [2] |

Table 2: Spectral Data of Related Compounds

| Spectral Data | Compound | Key Features | Reference |

| ¹H NMR (CDCl₃) | 4-Bromobenzaldehyde | δ 9.98 (s, 1H, CHO), 7.75 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.0 Hz, 2H) | |

| ¹³C NMR (CDCl₃) | 4-Bromobenzaldehyde | δ 191.1, 132.5, 131.0, 129.8, 128.9 | |

| IR (KBr) | 4-Bromobenzaldehyde | Characteristic peaks for C=O stretching of the aldehyde and C-Br stretching. | [3] |

| Mass Spectrum (EI) | 4-Bromobenzaldehyde | Molecular ion peaks corresponding to the isotopic distribution of bromine. | [4] |

Experimental Protocols: Synthesis

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Proposed Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

The following is a detailed, generalized protocol for the synthesis of a pyrazole-4-carbaldehyde derivative, adapted from the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This can serve as a foundational method for synthesizing the title compound.

Reaction Scheme:

References

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information for structurally related compounds.

Core Properties of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

A foundational understanding of the physicochemical properties of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is essential for predicting its solubility behavior.

| Property | Value/Description | Reference |

| CAS Number | 1174064-63-1 | [1][2] |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | 95% | [1][4] |

| Storage | 2-8°C | [1] |

Qualitative Solubility Profile and Analog Data

-

2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde : This isomer is described as slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane.[3]

-

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde : This related compound exhibits limited aqueous solubility (0.1-0.5 mg/mL at 25°C), attributed to its hydrophobic aromatic systems and halogen substitution. Conversely, it shows enhanced solubility in organic solvents like n-octanol (15-25 mg/mL) and chloroform (12-18 mg/mL).[5]

-

4-Bromobenzaldehyde : The parent benzaldehyde structure is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[6]

Based on these analogs, it is reasonable to infer that 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde will exhibit low solubility in water and higher solubility in polar aprotic and some polar protic organic solvents. The presence of the pyrazole and benzaldehyde moieties suggests potential for hydrogen bonding, which can influence solubility in protic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For a definitive quantitative measure of solubility, the isothermal shake-flask method is a widely accepted and rigorous approach.[7] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in a selected organic solvent at a specified temperature.

Materials:

-

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[7]

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is achieved. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[7]

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop a validated HPLC method for the quantification of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.[7]

-

-

UV-Vis Spectrophotometry Method:

-

This method is applicable if the compound has a distinct absorbance peak where the solvent does not absorb.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample and calculate the concentration from the calibration curve.[7]

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of solubility testing and the decision-making process in a research context.

Caption: A flowchart of the experimental workflow for determining compound solubility.

Applications in Drug Discovery and Development

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The pyrazole nucleus is a well-known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[8] Understanding the solubility of this intermediate is critical for:

-

Reaction Optimization: Ensuring the compound is sufficiently dissolved in the reaction solvent for efficient chemical transformations.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic purification.

-

Formulation Development: Providing foundational data for creating formulations for in vitro and in vivo testing.

This technical guide provides a starting point for researchers working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. While quantitative data remains to be published, the outlined protocols and comparative analysis with related structures offer a robust framework for its practical application in a laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 2. labware-shop.com [labware-shop.com]

- 3. chembk.com [chembk.com]

- 4. 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 5. Buy 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | 514800-96-5 [smolecule.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

A comprehensive analysis of the spectroscopic characteristics and synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde remains an area of active interest for researchers in medicinal chemistry and materials science. This technical guide addresses the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible synthetic pathway. Due to the limited availability of a complete, published dataset for this specific molecule, this guide draws upon established knowledge of analogous structures to provide a predictive and instructional framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.2 - 8.4 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.8 - 8.0 | d | 2H | Aromatic (meta to -CHO) |

| ~8.0 - 8.2 | s | 1H | Pyrazole (H-5) |

| ~7.7 - 7.9 | s | 1H | Pyrazole (H-3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 192 | Aldehyde Carbonyl (C=O) |

| ~140 - 142 | Aromatic (C-N) |

| ~135 - 137 | Aromatic (C-CHO) |

| ~132 - 134 | Aromatic (CH, meta to -CHO) |

| ~130 - 132 | Aromatic (CH, ortho to -CHO) |

| ~145 - 147 | Pyrazole (C-5) |

| ~130 - 132 | Pyrazole (C-3) |

| ~95 - 97 | Pyrazole (C-4, C-Br) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3150 | C-H stretch (aromatic and pyrazole) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1700 - 1710 | C=O stretch (aldehyde) |

| ~1590 - 1610 | C=C stretch (aromatic) |

| ~1500 - 1520 | N-N stretch (pyrazole) |

| ~1050 - 1070 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~264/266 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| ~235/237 | [M-CHO]⁺ |

| ~185/187 | [Br-C₆H₄-CHO]⁺ |

| ~156 | [C₆H₄-N₂C₃H₂]⁺ |

Experimental Protocols

A plausible synthetic route to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde involves the N-arylation of 4-bromopyrazole with 4-fluorobenzaldehyde.

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde:

-

Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Reagents: To this suspension, add 4-fluorobenzaldehyde (1.2 eq.).

-

Reaction Conditions: Heat the mixture at 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol:

-

NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the compound using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

This guide provides a foundational understanding for researchers working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The predicted data and outlined protocols offer a starting point for its synthesis and detailed characterization. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Due to the presence of two deactivating groups—the aldehyde and the 4-bromopyrazol-1-yl moieties—the benzaldehyde ring is strongly deactivated towards electrophilic attack. This document explores the theoretical basis for the predicted regioselectivity of these reactions and provides detailed experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions based on established methods for similarly deactivated aromatic compounds. Quantitative data, where available from analogous systems, is presented in tabular format to guide synthetic strategies.

Introduction: Reactivity and Regioselectivity

The benzaldehyde ring in 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is subject to the electronic effects of two key substituents: the aldehyde group (-CHO) at position 1 and the 4-(4-bromo-1H-pyrazol-1-yl) group at position 4.

-

The Aldehyde Group (-CHO): This group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. Its electron-withdrawing nature is due to both a strong inductive effect (-I) and a resonance effect (-M), which withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect arises because the resonance structures of the sigma complex intermediate for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized carbonyl carbon.

-

The 4-(4-bromo-1H-pyrazol-1-yl) Group: The pyrazol-1-yl group attached to a benzene ring is generally considered to be electron-withdrawing. This is primarily due to the inductive effect (-I) of the electronegative nitrogen atoms. While the pyrazole ring itself is aromatic, its ability to donate electron density into the benzene ring via resonance (+M effect) is limited and generally outweighed by its inductive withdrawal. The bromine atom on the pyrazole ring further enhances its electron-withdrawing character.

The combined effect of these two electron-withdrawing groups renders the benzaldehyde ring in the title compound highly deactivated towards electrophilic aromatic substitution. Reactions will require forcing conditions, and the substitution will be directed to the positions meta to the strongly directing aldehyde group, which are positions 3 and 5.

Directing effects of substituents on the benzaldehyde ring.

Nitration

The nitration of highly deactivated aromatic rings typically requires strong nitrating agents and elevated temperatures.

Theoretical Analysis

The introduction of a nitro group onto the benzaldehyde ring is expected to occur at the positions meta to the aldehyde group (positions 3 and 5). Given the symmetry of the molecule with respect to the substituents at positions 1 and 4, these two positions are electronically equivalent.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde.

Materials:

-

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (d = 1.5 g/mL)

-

Ice

-

Sodium bicarbonate solution (5%)

-

tert-Butyl methyl ether

-

Sodium sulfate (anhydrous)

-

Toluene

-

Petroleum ether

Procedure:

-

In a three-necked flask equipped with a thermometer and an addition funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add fuming nitric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

-

Dissolve 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Slowly add the nitrating mixture to the solution of the starting material, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Filter the resulting precipitate and wash with cold water until the washings are neutral.

-

Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the solid residue from a mixture of toluene and petroleum ether to yield the purified product.

Expected Products and Quantitative Data

| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield |

| 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | conc. H₂SO₄, fuming HNO₃ | 4-(4-bromo-1H-pyrazol-1-yl)-3-nitrobenzaldehyde | Moderate to low |

Halogenation (Bromination)

Given the presence of a bromine atom on the pyrazole ring, we will focus on the bromination of the benzaldehyde ring. This requires a potent brominating agent and a Lewis acid catalyst.

Theoretical Analysis

Similar to nitration, bromination is expected to occur at the 3- and 5-positions of the benzaldehyde ring.

Experimental Protocol

This protocol is based on the bromination of deactivated benzaldehydes.[1]

Materials:

-

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Sodium sulfite solution (10%)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide in portions.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with a 10% sodium sulfite solution, a 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Products and Quantitative Data

| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield |

| 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | NBS, conc. H₂SO₄ | 3-bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Moderate |

Sulfonation

Sulfonation of highly deactivated aromatic rings is a challenging transformation that requires harsh conditions.

Theoretical Analysis

The sulfonyl group (-SO₃H) is expected to be introduced at the meta-positions (3 and 5) relative to the aldehyde.

Experimental Protocol

This protocol is adapted from general procedures for the sulfonation of deactivated aromatic compounds.

Materials:

-

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Ice

-

Sodium chloride

Procedure:

-

Carefully add 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in small portions to fuming sulfuric acid at room temperature with vigorous stirring.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for several hours.

-

Monitor the reaction progress using a suitable method (e.g., quenching an aliquot and analyzing by NMR).

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Precipitate the sulfonic acid product by adding sodium chloride to the aqueous solution ("salting out").

-

Filter the solid product and wash with a saturated sodium chloride solution.

-

The product can be further purified by recrystallization from water or by conversion to a more crystalline salt derivative.

Expected Products and Quantitative Data

| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield | | ------------------------------------------------- | ----------------------------------------- | --------------------------------------------------------------- | Low | | 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Fuming H₂SO₄ (20% SO₃) | 2-(4-bromo-1H-pyrazol-1-yl)-5-formylbenzenesulfonic acid | |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings.

Theoretical Analysis

The benzaldehyde ring in 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is too deactivated for Friedel-Crafts reactions. The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen of the aldehyde group and the nitrogens of the pyrazole ring, further deactivating the system and preventing the reaction.

Deactivation pathway in Friedel-Crafts reactions.

Experimental Protocol and Expected Products

Due to the severe deactivation of the aromatic ring, Friedel-Crafts reactions are not expected to proceed under standard conditions. No experimental protocol is provided as the reaction is predicted to fail.

Conclusion

The electrophilic aromatic substitution of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a challenging synthetic endeavor due to the strong deactivating effects of both the aldehyde and the substituted pyrazole moieties. Successful substitutions, such as nitration and halogenation, are predicted to occur at the positions meta to the aldehyde group and will likely require harsh reaction conditions, leading to moderate to low yields. Sulfonation is expected to be even more difficult, while Friedel-Crafts reactions are anticipated to be unsuccessful. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to functionalize this highly deactivated aromatic system. It is recommended that all reactions be performed on a small scale initially to optimize conditions and assess feasibility.

References

Navigating Nucleophilic Addition to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. This technical guide delves into the core of synthetic organic chemistry, providing an in-depth exploration of nucleophilic addition reactions to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This versatile intermediate, featuring a reactive aldehyde moiety and a bromo-substituted pyrazole ring, serves as a valuable building block for the synthesis of a diverse array of molecular architectures with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of key reactions, detailed experimental protocols, and structured data for comparative analysis.

The aldehyde functional group in 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is an electrophilic center, readily undergoing attack by a variety of nucleophiles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of secondary alcohols, alkenes, amines, and other valuable derivatives. The presence of the 4-bromo-1H-pyrazol-1-yl moiety offers opportunities for subsequent cross-coupling reactions, further expanding the synthetic utility of the products derived from nucleophilic addition.

Key Nucleophilic Addition Reactions and Methodologies

This guide focuses on several pivotal nucleophilic addition reactions, providing both general mechanistic insights and specific, albeit limited, experimental data for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

A specific example of the reductive amination of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has been reported in the patent literature (WO2011047318A1). This reaction utilizes 2-aminopropane as the nucleophile and sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol:

A representative procedure for the reductive amination of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is as follows:

-

To a solution of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), is added the primary or secondary amine (1.0-1.2 equivalents).

-

The reaction mixture is stirred at room temperature for a period of 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amine.

Quantitative Data:

| Nucleophile | Product | Yield (%) | Reference |

| 2-Aminopropane | N-(propan-2-yl)-1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)methanamine | Not explicitly stated | WO2011047318A1 |

dot

Caption: Experimental workflow for reductive amination.

Grignard Reaction

Experimental Protocol:

-

A solution of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

The Grignard reagent (1.1-1.2 equivalents) is added dropwise to the stirred solution of the aldehyde.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether or THF.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.

Hypothetical Quantitative Data:

| Grignard Reagent | Product | Expected Yield (%) |

| Methylmagnesium bromide | 1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)ethanol | >85 |

| Phenylmagnesium bromide | (4-(4-bromo-1H-pyrazol-1-yl)phenyl)(phenyl)methanol | >80 |

dot

Caption: Signaling pathway for the Grignard reaction.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction employs a phosphorus ylide (a Wittig reagent) as the nucleophile, which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

Experimental Protocol:

-

To a suspension of a phosphonium salt (1.1 equivalents) in an anhydrous solvent such as THF or diethyl ether at 0 °C or -78 °C, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to generate the phosphorus ylide.

-

The resulting colored solution of the ylide is stirred for 30-60 minutes.

-

A solution of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Hypothetical Quantitative Data:

| Phosphonium Salt | Product | Expected Yield (%) | Expected Stereoselectivity |

| Methyltriphenylphosphonium bromide | 1-(4-(1-ethenyl)phenyl)-4-bromo-1H-pyrazole | >70 | N/A |

| Benzyltriphenylphosphonium chloride | 1-(4-(2-phenylethenyl)phenyl)-4-bromo-1H-pyrazole | >65 | Mixture of E/Z |

dot

Caption: Simplified mechanism of the Wittig reaction.

Conclusion and Future Directions

The nucleophilic addition reactions to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde represent a cornerstone for the synthesis of novel compounds with potential applications in drug discovery. While specific experimental data for a broad range of these reactions remains to be extensively published, the general reactivity of the aldehyde functional group allows for the application of well-established synthetic protocols. This guide provides a foundational framework for researchers to explore these transformations. Future work should focus on the systematic investigation of various nucleophilic additions to this versatile building block, with detailed characterization and quantitative analysis of the resulting products. Such studies will undoubtedly contribute to the expansion of the chemical space accessible to medicinal chemists and accelerate the development of new therapeutic agents.

Technical Guide: Stability and Storage of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Direct stability data for this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from the closely related compound, 4-bromobenzaldehyde, and outlines general best practices for stability assessment based on standard pharmaceutical industry protocols. All recommendations should be verified through compound-specific experimental studies.

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its chemical stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development activities. This guide provides a summary of known characteristics and a framework for establishing a comprehensive stability profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. Data for 4-bromobenzaldehyde is included for comparison.

| Property | 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | 4-bromobenzaldehyde (for comparison) |

| Molecular Formula | C₁₀H₇BrN₂O | C₇H₅BrO[1][2] |

| Molecular Weight | 251.08 g/mol | 185.02 g/mol [1][2] |

| Appearance | Likely a solid | White to off-white crystalline powder[2] |

| Melting Point | Not available | 56-60°C[1][2] |

| Boiling Point | Predicted at 371.5°C | 224-226°C at 760 mmHg[2] |

| Solubility | Predicted to be slightly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether, and chloroform[2] |

Stability Profile and Degradation Pathways

While specific degradation pathways for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde have not been detailed in the literature, aldehydes as a chemical class are susceptible to oxidation to form carboxylic acids. The presence of the pyrazole and bromo-substituted phenyl rings may influence the molecule's reactivity.

Potential Degradation Pathways:

-

Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

-

Photodegradation: Aromatic aldehydes can be sensitive to light, leading to a variety of degradation products.

-

Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to the hydrolysis of the pyrazole ring or other functionalities.

Recommended Storage Conditions

Based on the information for the analogous 4-bromobenzaldehyde, the following storage conditions are recommended to ensure the long-term stability of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Refrigeration (2-8°C) is recommended for long-term storage.[3] | To minimize the rate of potential degradation reactions. |

| Light | Store protected from light.[4] Use amber vials or store in a dark cabinet. | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container.[1][4][5][6] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To protect from moisture and atmospheric oxygen, which can promote oxidation and hydrolysis. |

| Incompatibilities | Avoid strong oxidizing agents.[2][4] | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to fully characterize 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The following outlines a general experimental approach.

Forced Degradation Studies

Forced degradation (or stress testing) is used to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 5.2). Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's purity and the formation of impurities over time.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point for compounds of this nature.

-

Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent peak and all degradation product peaks observed in the forced degradation studies.

-

Detector: A UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stability assessment of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

Caption: Workflow for Stability Assessment of a New Chemical Entity.

Caption: Key Factors Influencing Storage Conditions.

Conclusion

References

An In-depth Technical Guide to the Potential Derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis, potential applications, and biological activities of derivatives of the heterocyclic compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This molecule serves as a versatile building block in medicinal chemistry and materials science, owing to its reactive aldehyde functionality and the presence of a substituted pyrazole ring. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of key synthetic transformations, detailed experimental protocols for analogous compounds, and an exploration of the biological significance of the resulting derivatives.

Core Synthetic Pathways and Potential Derivatives

The aldehyde group of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is the primary site for derivatization, allowing for the synthesis of a diverse array of compounds through several key organic reactions. The principal synthetic routes include the formation of Schiff bases, chalcones, and alkenes via Knoevenagel condensation and Wittig reactions.

Schiff Base Derivatives

The condensation reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with various primary amines yields Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The general reaction scheme involves the acid-catalyzed addition of the amine to the aldehyde, followed by the elimination of water.

Logical Relationship for Schiff Base Synthesis

Caption: Synthesis of Schiff bases from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of derivatives that can be synthesized from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. These compounds are typically prepared through a Claisen-Schmidt condensation reaction with an appropriate acetophenone in the presence of a base.[5][6] Chalcones are well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]

Experimental Workflow for Chalcone Synthesis

Caption: General workflow for the synthesis and purification of chalcone derivatives.

Knoevenagel Condensation Derivatives

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or ammonium carbonate.[6][10] These products can serve as intermediates for the synthesis of various heterocyclic systems.

Wittig Reaction Derivatives

The Wittig reaction allows for the formation of alkenes by reacting 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with a phosphorus ylide.[1][11] This reaction is highly versatile for creating carbon-carbon double bonds with good control over the location of the new bond. A solvent-free approach for the Wittig reaction has been reported, which aligns with the principles of green chemistry.[2]

Experimental Protocols

While specific experimental data for derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is limited in the surveyed literature, the following protocols for analogous compounds can be adapted.

General Procedure for Schiff Base Synthesis

A general method for synthesizing Schiff bases involves the condensation of an aldehyde with a primary amine.[11][12]

| Step | Procedure |

| 1. Reactant Preparation | Dissolve equimolar amounts of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and the desired primary amine in a suitable solvent such as ethanol. |

| 2. Reaction | Add a catalytic amount of glacial acetic acid to the mixture. |

| 3. Reflux | Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). |

| 4. Isolation | Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration. |

| 5. Purification | Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base. |

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones.[5][13]

| Step | Procedure |

| 1. Reactant Preparation | Dissolve an equimolar amount of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and a substituted acetophenone in ethanol. |

| 2. Base Addition | To the stirred solution, add an aqueous solution of a base (e.g., 10-40% NaOH or KOH) dropwise at room temperature. |

| 3. Reaction | Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation. |

| 4. Isolation | Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary. Collect the solid product by filtration. |

| 5. Purification | Wash the crude product with water until the washings are neutral and then recrystallize from ethanol. |

Potential Biological Activities and Signaling Pathways

Derivatives of pyrazole-containing aldehydes have shown significant promise in drug discovery.

Anticancer Activity

Pyrazole-based Schiff bases and chalcones have been reported to exhibit potent anticancer activities.[14][15][16] Some pyrazole-chalcone derivatives have been shown to inhibit cancer cell proliferation by targeting signaling pathways such as the PI3K/Akt/ERK1/2 pathway.[15][17] Chalcones can also induce apoptosis and disrupt the cell cycle in cancer cells.[8] For instance, certain chalcone derivatives have demonstrated inhibitory activity against various cancer cell lines, including breast and lung cancer.

Signaling Pathway Potentially Targeted by Pyrazole-Chalcone Derivatives

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazole-chalcone derivatives.

Antimicrobial Activity

Pyrazole-containing Schiff bases and chalcones have also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[18][19] The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often crucial for their biological activity. Some pyrazole Schiff bases have been shown to act as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase in bacteria.[3]

Quantitative Data from Analogous Compounds

While specific quantitative data for derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not extensively available, the following tables summarize the biological activity of structurally related pyrazole derivatives to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Pyrazole-Based Schiff Bases against Various Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5d | A549 (Lung) | 48.61 ± 0.14 | [14] |

| 5e | A549 (Lung) | 47.74 ± 0.20 | [14] |

| 7a | A549 (Lung) | 49.40 ± 0.18 | [14] |

| 5e | Caco-2 (Colon) | 40.99 ± 0.20 | [14] |

| 7a | Caco-2 (Colon) | 42.42 ± 0.18 | [14] |

| 4b | A549 (Lung) | 6.9 ± 0.0 | [20] |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Pyrazole-Based Schiff Bases

| Compound ID | S. aureus | E. coli | C. albicans | Reference |

| PC1 | 62.5 | 62.5 | 250 | [19] |

| PC2 | 62.5 | 250 | 62.5 | [19] |

| PC3 | 62.5 | 250 | 62.5 | [19] |

| 8a | 0.97 | 1.95 | 3.9 | [3] |

| 9b | 1.95 | 3.9 | 7.81 | [3] |

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic accessibility of its derivatives, particularly Schiff bases and chalcones, combined with the diverse biological activities reported for analogous pyrazole-containing compounds, underscores the potential of this chemical entity. Further research focusing on the synthesis and comprehensive biological evaluation of derivatives of this specific aldehyde is warranted to fully explore their therapeutic potential. The detailed protocols and biological insights provided in this guide aim to facilitate such future investigations.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. gctlc.org [gctlc.org]

- 3. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]

- 8. researchgate.net [researchgate.net]

- 9. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. One moment, please... [ijmrsti.com]

- 13. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 20. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

In-Depth Technical Guide on the Safety and Handling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

This guide is intended for researchers, scientists, and professionals in drug development who may be working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. It provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a white to light yellow crystalline powder.[1] It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its specific chemical structure, combining a brominated pyrazole and a benzaldehyde, it should be handled with the appropriate precautions for both functional groups.

| Property | Value | Source |

| CAS Number | 1174064-63-1 | [1] |

| Molecular Formula | C10H7BrN2O | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

While specific GHS classifications for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde are not available, the classifications for 4-bromobenzaldehyde provide a strong basis for assessing its potential hazards.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[2][3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |

GHS Label Elements (Inferred)

-

Pictograms:

-

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P272: Contaminated work clothing must not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2][3]

-

-

Response:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

-

P362: Take off contaminated clothing and wash before reuse.[2]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2]

-

-

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid formation of dust and aerosols.[3]

-

Do not breathe dust.[2]

-

Wear appropriate personal protective equipment (PPE).[4]

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Recommended storage is at 2-8°C.[1]

-

Some pyrazoline derivatives may undergo oxidation and should be stored under an inert atmosphere (argon or nitrogen) and protected from light and heat.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and chemical splashes that can cause serious eye irritation.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or a chemical-resistant suit should be worn. | Prevents skin contact which can cause irritation and potential allergic reactions.[3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust which may cause respiratory tract irritation.[5] |

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Experimental Protocol: Safe Handling of a Potentially Hazardous Chemical Powder

This protocol outlines a general procedure for the safe handling of a chemical like 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in a laboratory setting.

Objective: To safely weigh and prepare a solution of a potentially hazardous chemical powder.

Materials:

-

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

-

Appropriate solvent

-

Analytical balance

-